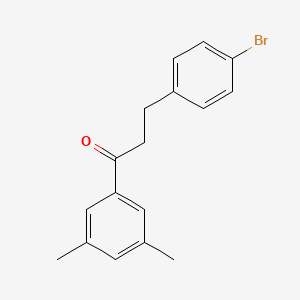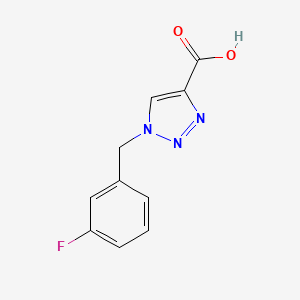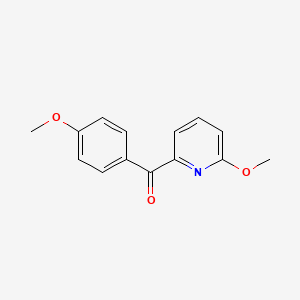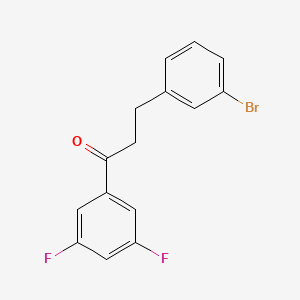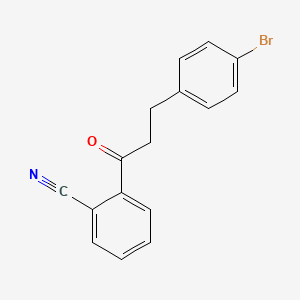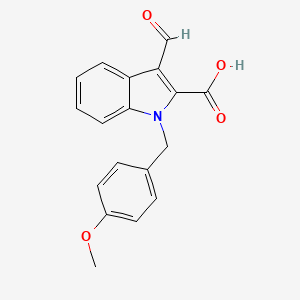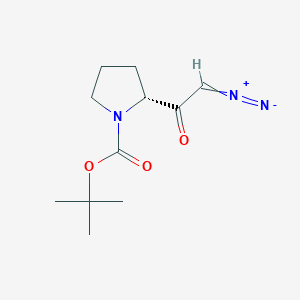
(R)-tert-Butyl 2-(2-diazoacetyl)pyrrolidine-1-carboxylate
Overview
Description
“®-tert-Butyl 2-(2-diazoacetyl)pyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C11H17N3O3 and a molecular weight of 239.28 . It is used for research and development purposes .
Physical and Chemical Properties The compound has a molecular weight of 239.28 g/mol . Detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.
Scientific Research Applications
Asymmetric Synthesis
- The compound is used in asymmetric synthesis, such as the highly stereoselective reduction of perfluoroalkyl N-Boc-pyrrolidyl ketones. This process yields compounds like (S)-tert-butyl 2-((R)-perfluoro-1-hydroxyalkyl)pyrrolidine-1-carboxylate with high diastereoselectivities and good yields (Funabiki et al., 2008).
Nitrile Anion Cyclization
- It is involved in enantioselective nitrile anion cyclization to create substituted pyrrolidines, a critical step in the synthesis of complex chiral molecules like (3S,4R)-N-tert-butyl-4-arylpyrrolidine-3-carboxylic acid (Chung et al., 2005).
Crystal Structure Analysis
- The compound has been used in crystal structure studies, for example, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate. Such studies provide insights into molecular conformations and intermolecular interactions (Naveen et al., 2007).
Intramolecular Cyclopropanation
- It plays a role in intramolecular cyclopropanation catalyzed by chiral dirhodium(II) catalysts. This method is significant for synthesizing cyclopropane derivatives with good yields and enantiomeric excesses (Doyle et al., 1994).
Palladium-Catalyzed Coupling Reactions
- The compound is a key intermediate in palladium-catalyzed coupling reactions to create diverse tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates (Wustrow & Wise, 1991).
Antithrombin Activity
- Enantiomerically pure pyrrolidine derivatives synthesized from this compound show potential antithrombin activity, as indicated by comprehensive molecular docking studies (Ayan et al., 2013).
Chiral Brønsted Acid Catalysis
- It is used in asymmetric Mannich-type reactions, a part of chiral Brønsted acid catalysis, to create synthetically valuable chiral β-amino phosphonates and β-amino sulfones (Hashimoto et al., 2011).
Safety And Hazards
properties
IUPAC Name |
tert-butyl (2R)-2-(2-diazoacetyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-11(2,3)17-10(16)14-6-4-5-8(14)9(15)7-13-12/h7-8H,4-6H2,1-3H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FADVKNFSLDTPFW-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)C=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1C(=O)C=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tert-Butyl 2-(2-diazoacetyl)pyrrolidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



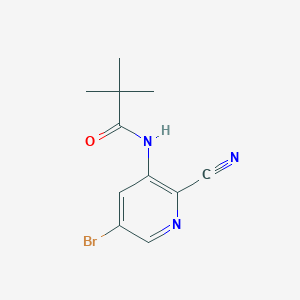
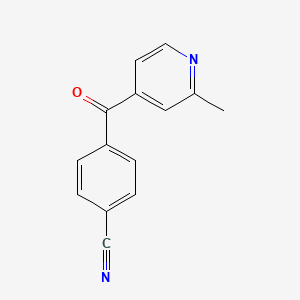
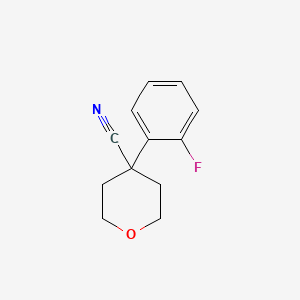
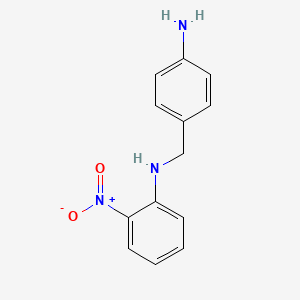
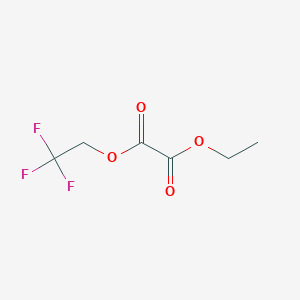
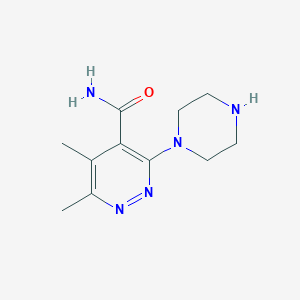
![2,2-Dimethyl-1-(6-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)propan-1-one](/img/structure/B1441292.png)
